Moderate PfDHODH Inhibitory Activity Distinguishes Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate from High-Potency Congeners
Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate exhibits an IC50 of 418 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), as measured by the DCIP chromogen reduction assay [1]. In the same patent series and under identical assay conditions, comparator compounds bearing 5- or 6-substituents on the quinoline ring demonstrated significantly enhanced potency, with IC50 values of 74 nM (US8703811, Example 31) and 75 nM (US8703811, Example 61) [2][3]. The 5.6- to 5.7-fold difference in IC50 provides a clear quantitative benchmark for structure-activity relationship (SAR) interpretation, positioning this compound as a moderately active reference standard for evaluating C4-phenyl benzoate substitution effects in the absence of additional quinoline ring functionalization.
| Evidence Dimension | PfDHODH inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 418 nM |
| Comparator Or Baseline | US8703811 Example 31: IC50 = 74 nM; US8703811 Example 61: IC50 = 75 nM |
| Quantified Difference | 5.6- to 5.7-fold less potent than optimized 5- or 6-substituted analogs |
| Conditions | Type 2 DHODH activity monitored via DCIP chromogen reduction assay (PfDHODH) |
Why This Matters
This moderate potency establishes the compound as an essential SAR reference tool for calibrating the contribution of quinoline ring substituents to PfDHODH inhibition, guiding procurement decisions for medicinal chemistry optimization programs.
- [1] BindingDB Entry BDBM50379143 (CHEMBL2012825), 'IC50: 418 nM for P. falciparum DHODH,' Data curated from US8703811. View Source
- [2] BindingDB Entry BDBM50379146 (CHEMBL2012829), 'IC50: 74 nM for P. falciparum DHODH,' Data curated from US8703811 Example 31. View Source
- [3] BindingDB Entry BDBM120320, 'IC50: 75 nM for P. falciparum DHODH,' Data curated from US8703811 Example 61. View Source
